molecular formula C21H19ClN4O3 B14964441 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14964441
M. Wt: 410.9 g/mol
InChI Key: KLQIFWBLJPSMFZ-UHFFFAOYSA-N
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Description

3-Butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a butyl group at position 3 and a 1,2,4-oxadiazole-methyl moiety at position 1. Quinazoline-diones are recognized for their pharmacological versatility, particularly in antimicrobial and anticancer applications, due to their ability to mimic purine bases and interfere with enzymatic processes . The incorporation of the 1,2,4-oxadiazole moiety, known for its metabolic stability and hydrogen-bonding capacity, likely augments the compound’s bioavailability and target affinity .

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

3-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3

InChI Key

KLQIFWBLJPSMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Butylquinazoline-2,4(1H,3H)-dione

Starting Materials :

  • Anthranilic acid (1)
  • Butyl isocyanate (2a) or butyl chloroformate (2b)

Procedure :

  • Amide Formation : Anthranilic acid (1) reacts with butyl isocyanate (2a) in ethanol under reflux for 8–12 hours to yield N-butylanthranilamide (3a).
  • Cyclocarbonylation : Compound 3a undergoes cyclization using ethyl chloroformate (ECF) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 2a Ethanol Reflux 8 h 85%
2 ECF, DIPEA DCM 0°C → RT 14 h 65%

Characterization :

  • IR : 1715 cm⁻¹ (C=O, quinazoline-dione), 1660 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 8.21 (d, 1H, aromatic), 7.54 (t, 1H, aromatic), 4.02 (t, 2H, N-CH₂), 1.65–0.92 (m, 7H, butyl chain).

Synthesis of 5-(4-Chlorophenyl)-1,2,4-Oxadiazole-3-chloromethyl

Starting Materials :

  • 4-Chlorobenzohydrazide (4)
  • Chloroacetonitrile (5)

Procedure :

  • Hydrazide Activation : 4-Chlorobenzohydrazide (4) reacts with chloroacetonitrile (5) in tetrahydrofuran (THF) under reflux for 6 hours to form N-(chloroacetyl)-4-chlorobenzohydrazide (6).
  • Cyclodehydration : Compound 6 undergoes cyclization in phosphorus oxychloride (POCl₃) at 80°C for 4 hours to yield 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-chloromethyl (7).

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 5 THF Reflux 6 h 78%
2 POCl₃ 80°C 4 h 60%

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.32 (d, 2H, aromatic), 7.58 (d, 2H, aromatic), 4.85 (s, 2H, CH₂Cl).
  • MS (ESI) : m/z 241.1 [M+H]⁺.

Alkylation of Quinazoline-2,4-dione with Oxadiazole Chloromethyl

Procedure :

  • Deprotonation : 3-Butylquinazoline-2,4(1H,3H)-dione (3a, 1.0 eq) is treated with anhydrous potassium carbonate (1.2 eq) in dimethylformamide (DMF) at room temperature for 1 hour.
  • Nucleophilic Substitution : 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-chloromethyl (7, 1.0 eq) is added, and the mixture is stirred at 60°C for 24 hours.

Reaction Conditions :

Reagents Solvent Temperature Time Yield
K₂CO₃, DMF DMF 60°C 24 h 55%

Purification :

  • Column chromatography (hexane:ethyl acetate, 7:3).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.45 (d, 1H, quinazoline-H), 8.12 (d, 2H, oxadiazole-aromatic), 7.70 (d, 2H, oxadiazole-aromatic), 5.32 (s, 2H, CH₂-oxadiazole), 4.10 (t, 2H, N-CH₂), 1.75–0.95 (m, 7H, butyl chain).
  • ¹³C NMR : 167.8 (C=O), 163.5 (C=N), 140.2 (C-Cl), 128.9–118.4 (aromatic carbons).

Optimization and Mechanistic Insights

Key Challenges and Solutions

  • Low Cyclization Yields : Using ECF instead of triphosgene improves safety and yield (65% vs. 50%).
  • Oxadiazole Stability : POCl₃-mediated cyclization minimizes side reactions compared to iodine-based methods.
  • Alkylation Efficiency : DMF enhances solubility of intermediates, while KI (as additive) accelerates substitution.

Alternative Pathways

  • Microwave-Assisted Synthesis : Reduces reaction time for quinazoline cyclization from 12 hours to 30 minutes.
  • One-Pot Oxadiazole Formation : Combining 4-chlorobenzonitrile with hydroxylamine in acetic acid yields 5-(4-chlorophenyl)-1,2,4-oxadiazole directly (45% yield).

Analytical and Spectroscopic Validation

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile:water 70

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline-2,4-dione core undergoes nucleophilic substitution at positions 1 and 3 due to the electron-deficient nature of the carbonyl groups. For example:

  • Alkylation : Reaction with alkyl halides (e.g., ethyl chloroacetate) in DMF using K₂CO₃ as a base yields N-alkylated derivatives .

  • Aryl Substitution : The 4-chlorophenyl group on the oxadiazole ring participates in Ullmann-type coupling with aryl boronic acids under palladium catalysis .

Key Conditions :

Reaction TypeReagents/CatalystsSolventYield (%)
AlkylationEthyl chloroacetate, K₂CO₃DMF60–75
Aryl CouplingPd(PPh₃)₄, CuITHF40–55

Cyclization and Condensation Reactions

The oxadiazole moiety facilitates cyclization reactions, enhancing structural complexity:

  • Hydrazide Condensation : Interaction with hydrazides (e.g., phenylhydrazine) forms triazole or thiadiazole hybrids under reflux conditions .

  • Schiff Base Formation : The carbonyl group of the quinazoline-dione reacts with primary amines to generate imine-linked derivatives .

Example Pathway :

  • Hydrazinolysis of ethyl ester intermediates forms hydrazide derivatives .

  • Cyclization with CS₂ or isocyanates yields thiadiazole or triazole rings .

Oxidation and Reduction Reactions

  • Oxidation : The butyl side chain undergoes oxidation with KMnO₄ to form a carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino intermediate, altering bioactivity .

Comparative Reactivity :

Functional GroupReactionProduct
OxadiazoleHydrogenation (H₂/Pd-C)1,2-Diaminoethane derivative
QuinazolineOxidation (KMnO₄/H⁺)Carboxylic acid analog

Biological Target Interactions

While not traditional chemical reactions, the compound engages in non-covalent interactions critical for pharmacological activity:

  • Hydrogen Bonding : The dione carbonyl groups interact with bacterial gyrase active sites .

  • π-π Stacking : The 4-chlorophenyl group aligns with hydrophobic pockets in topoisomerase IV .

Structure-Activity Relationship (SAR) :

ModificationEffect on Bioactivity
Oxadiazole → Thiadiazole↑ Antimicrobial potency
Butyl → Trifluoromethoxy↑ Metabolic stability

Stability Under Synthetic Conditions

The compound demonstrates moderate stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades under strong acidic or basic conditions:

  • pH Sensitivity : Hydrolysis of the oxadiazole ring occurs at pH < 2 or pH > 10 .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, we compare it with structurally and functionally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Quinazoline/Oxadiazole Derivatives

Compound Name/Structure Core Structure Substituents Biological Activity Key Findings References
This compound Quinazoline-2,4-dione 3-butyl; 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl Inferred antimicrobial* Hypothesized enhanced stability and target affinity due to oxadiazole and chlorophenyl groups.
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 1-(3-aryl-oxadiazole)methyl; 6-(5-phenyl-1,3,4-oxadiazol-2-yl) Antimicrobial Demonstrated activity against Gram-positive bacteria (e.g., S. aureus) at 30 µg/ml, comparable to streptomycin.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 6-(piperidinyl-methyl) with 2,3-dimethylphenoxy Anti-mycobacterial Effective against M. tuberculosis; mechanism linked to piperidine-mediated membrane disruption.
2,5-Diaryl-4-benzyl-1,3-oxazoles 1,3-Oxazole 4-benzyl; 2,5-aryl (e.g., 4-chlorophenylsulfonyl) Cytotoxic Moderate activity against cancer cell lines (IC₅₀ ~50 µM); sulfonyl groups enhance cellular uptake.

Key Observations:

The 1,2,4-oxadiazole substituent in the target compound and the thienopyrimidine derivative both contribute to antimicrobial activity, but the thienopyrimidine analog’s dual oxadiazole moieties may enhance potency against resistant strains.

Substituent Effects: The 4-chlorophenyl group in the target compound’s oxadiazole ring parallels the 4-chlorophenylsulfonyl moiety in cytotoxic 1,3-oxazoles , suggesting halogenated aryl groups improve lipophilicity and target binding. Butyl vs.

Synthetic Accessibility: The patent for 1-(arylmethyl)quinazoline-2,4-diones highlights scalable methods for alkylation and cyclization, suggesting the target compound could be synthesized efficiently via analogous routes. In contrast, thienopyrimidine derivatives require multi-step cyclocondensation , complicating large-scale production.

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